![molecular formula C10H10BrNO3 B1444528 Methyl 2-acetamido-4-bromobenzoate CAS No. 1241675-38-6](/img/structure/B1444528.png)
Methyl 2-acetamido-4-bromobenzoate
Overview
Description
Methyl 2-acetamido-4-bromobenzoate is a laboratory chemical . It is used as a starting material in the synthesis of three-carbon-bridged 5-substituted furo [2,3-d]pyrimidine and 6-substituted pyrrolo [2,3-d]pyrimidine .
Synthesis Analysis
The synthesis of Methyl 2-acetamido-4-bromobenzoate involves a reaction with tris-(dibenzylideneacetone)dipalladium(0), potassium acetate, and tricyclohexylphosphine in 1,4-dioxane at 90℃ for 16 hours under an inert atmosphere .Chemical Reactions Analysis
Methyl 2-acetamido-4-bromobenzoate can be used in various chemical reactions. For instance, it can be used in the synthesis of three-carbon-bridged 5-substituted furo [2,3-d]pyrimidine and 6-substitified pyrrolo [2,3-d]pyrimidine .Scientific Research Applications
Synthesis of Antifolates
Methyl 2-acetamido-4-bromobenzoate: is utilized in the synthesis of antifolate drugs . These drugs are designed to inhibit the activity of folic acid in cancer cells, which is necessary for their proliferation. By targeting the folate pathway, these compounds can effectively reduce the growth of certain types of cancer cells.
Preparation of Aryl Bromide Derivatives
This compound serves as a precursor for the preparation of various aryl bromide derivatives . Aryl bromides are crucial intermediates in organic synthesis, particularly in cross-coupling reactions that form carbon-carbon bonds, which are foundational in creating complex organic molecules.
Ligand-Free Palladium-Catalyzed Reactions
It is used in ligand-free palladium-catalyzed reactions to produce imidazo[1,2-a]pyridin-3-ylbenzoate derivatives . These reactions are significant in medicinal chemistry for the development of pharmaceuticals with potential therapeutic applications.
Organic Building Blocks
As an organic building block, Methyl 2-acetamido-4-bromobenzoate is employed in the construction of more complex organic compounds . Its structure allows for the introduction of various functional groups, aiding in the synthesis of diverse organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
The compound is used in NMR spectroscopy studies to understand molecular structure and dynamics . Its distinct chemical shifts can be observed and analyzed to gain insights into the electronic environment of molecules.
Development of Photoactive Materials
Researchers use Methyl 2-acetamido-4-bromobenzoate in the development of photoactive materials . These materials have applications in photovoltaics and light-emitting diodes (LEDs), where they contribute to the efficiency and performance of these devices.
Chemical Education and Research
In chemical education and research, this compound is used to demonstrate various chemical reactions and synthesis techniques . It provides a practical example for students and researchers to understand the principles of organic chemistry.
Safety and Handling Research
Finally, Methyl 2-acetamido-4-bromobenzoate is studied for its safety and handling procedures . Understanding the compound’s properties is essential for its safe use in laboratory settings and for developing appropriate storage and disposal methods.
Safety and Hazards
properties
IUPAC Name |
methyl 2-acetamido-4-bromobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-6(13)12-9-5-7(11)3-4-8(9)10(14)15-2/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZNILWYRRXBBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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